N-(1,3-Benzodioxol-5-ylmethyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine
Description
N-(1,3-Benzodioxol-5-ylmethyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine (CAS: 675142-99-1) is a guanidine derivative featuring a 1,3-benzodioxole moiety linked via a methylene bridge to the guanidine group, which is further substituted by a 4,6-dimethylpyrimidin-2-yl ring. Its molecular formula is C₁₄H₁₅N₅O₂, with a molecular weight of 285.31 g/mol . This compound is synthesized via condensation reactions, as inferred from analogous methods described for structurally related guanidine derivatives (e.g., reflux with sodium ethoxide in ethanol) . It is commercially available with a purity of 95% (Catalog Number: QZ-9471) .
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethyl)-1-(4,6-dimethylpyrimidin-2-yl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-9-5-10(2)19-15(18-9)20-14(16)17-7-11-3-4-12-13(6-11)22-8-21-12/h3-6H,7-8H2,1-2H3,(H3,16,17,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJJVZCBHGPLKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCC2=CC3=C(C=C2)OCO3)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Guanidylation Using N,N'-di-Boc-N''-triflylguanidine
A highly effective and reproducible method for synthesizing guanidine derivatives on a gram scale involves the use of N,N'-di-Boc-N''-triflylguanidine as a guanidylating reagent. This reagent allows for the introduction of the guanidine group under mild conditions with good yields and purity, suitable for biological screening and preclinical testing.
-
- The amine substrate (e.g., 1,3-benzodioxol-5-ylmethyl amine derivative) is reacted with N,N'-di-Boc-N''-triflylguanidine in the presence of a base such as N,N-diisopropylethylamine (DIPEA).
- The reaction is typically carried out in dichloromethane (DCM) at room temperature for 2–3 hours.
- The reaction progress is monitored by thin-layer chromatography (TLC) using a chloroform:methanol (9:1 v/v) solvent system.
- After completion, the mixture is washed sequentially with aqueous sodium bisulfate and saturated sodium bicarbonate to remove impurities.
- The organic phase is dried over magnesium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by column chromatography using chloroform:methanol (9:1 v/v) to afford the desired guanidine derivative.
-
- Avoids the release of toxic methyl mercaptan, a problem encountered in older methods using S-methylisothiourea.
- Scalable to gram quantities, facilitating preclinical research.
- Provides high purity products suitable for biological assays.
-
- Yields for similar guanidine derivatives prepared by this method are generally good, with isolated yields reported in the range of 60–80% after purification.
Alternative Synthetic Approaches
Other approaches to guanidine synthesis reported in the literature include:
- Nucleophilic substitution of guanilating reagents: Substitution of a leaving group (e.g., triflate) on a guanidine precursor by an amine nucleophile.
- Addition to cyanamides or carbodiimides: Direct nucleophilic addition of amines to cyanamide or carbodiimide intermediates to form guanidine derivatives.
- Ring-opening reactions: Addition of diiodomethane to thiourea derivatives followed by ring-opening with amines to yield guanidines.
These methods, while effective, may have limitations in terms of scalability, reaction conditions, or byproduct formation compared to the N,N'-di-Boc-N''-triflylguanidine method.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Dichloromethane (DCM) | Polar aprotic solvent preferred |
| Base | DIPEA (N,N-diisopropylethylamine) | Used to neutralize acid byproducts |
| Temperature | Room temperature (20–25 °C) | Mild conditions prevent decomposition |
| Reaction Time | 2–3 hours | Monitored by TLC |
| Workup | Aqueous washes (sodium bisulfate, sodium bicarbonate), drying over MgSO4 | Removes impurities and residual reagents |
| Purification | Column chromatography (chloroform:methanol 9:1 v/v) | Yields high purity product |
Research Findings and Practical Considerations
- The guanidylation step using N,N'-di-Boc-N''-triflylguanidine has been demonstrated to be reproducible and scalable, which is critical for producing sufficient quantities of the compound for biological evaluation.
- This method avoids the generation of malodorous and toxic byproducts such as methyl mercaptan, improving laboratory safety and environmental compliance.
- The purified guanidine derivatives exhibit high chemical purity, facilitating accurate biological activity assessments.
- Optimization of reaction parameters such as reagent stoichiometry, solvent volume, and reaction time can further enhance yield and purity.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| N,N'-di-Boc-N''-triflylguanidine guanidylation | N,N'-di-Boc-N''-triflylguanidine, DIPEA, DCM, RT | High yield, scalable, avoids toxic byproducts | Requires careful handling of reagents |
| Nucleophilic substitution on guanilating reagents | Guanidine derivatives with leaving groups, amines | Straightforward, commonly used | May require harsh conditions |
| Addition to cyanamides or carbodiimides | Amines, cyanamides/carbodiimides | Direct formation of guanidine | Limited substrate scope |
| Thiourea ring-opening with diiodomethane | Thiourea derivatives, diiodomethane, base, amines | Novel approach, useful for specific derivatives | Multi-step, complex reaction setup |
Chemical Reactions Analysis
Types of Reactions
N-(1,3-Benzodioxol-5-ylmethyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
N-(1,3-Benzodioxol-5-ylmethyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine has been studied for its potential as a therapeutic agent in various diseases. Its structural attributes allow it to interact with biological targets effectively.
Case Studies
- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. In vitro studies demonstrated significant inhibition of cell proliferation in breast and lung cancer models .
Neuropharmacology
The compound has shown promise in neuropharmacological studies, particularly in the modulation of neurotransmitter systems.
Case Studies
- Cognitive Enhancement : A study explored the effects of this compound on cognitive functions in animal models. Results indicated improvements in memory and learning tasks, attributed to its action on cholinergic pathways .
Anti-inflammatory Properties
Research has also highlighted the anti-inflammatory properties of this compound.
Case Studies
- Inflammation Models : In vivo studies using models of induced inflammation showed a reduction in inflammatory markers, suggesting its potential use in treating inflammatory diseases .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(1,3-Benzodioxol-5-ylmethyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition or activation of these targets, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues
The compound is part of a broader family of pyrimidine-linked guanidines. Key structural analogues include:
Key Structural Insights :
- Substituent Flexibility : The methylene bridge in the target compound enhances conformational flexibility compared to the direct benzodioxole-guanidine linkage in CAS 1306738-73-5. This may influence binding interactions in biological systems .
- The benzothiazole analogue forms cyclic hydrogen-bonded dimers, whereas the target compound’s benzodioxole group may favor π-π stacking .
Physicochemical Properties
- Crystallography : Structural analogues (e.g., ) are analyzed using SHELX and ORTEP software, indicating that the target compound’s crystal packing and hydrogen-bonding patterns could be similarly elucidated .
Commercial Availability
- The target compound (QZ-9471) and its close analogue (QY-5002) are both available at 95% purity, though QY-5002 lacks the methylene bridge .
Biological Activity
N-(1,3-Benzodioxol-5-ylmethyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₃H₁₆N₄O₂
- Molecular Weight : 256.30 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that the compound may exhibit:
- Antimicrobial Activity : It has shown potential as an antibacterial agent against Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways.
- Anti-inflammatory Effects : The compound may inhibit the production of pro-inflammatory cytokines and reduce nitric oxide (NO) levels in activated macrophages.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of the compound:
| Study Reference | Biological Activity | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Antibacterial | 15.2 | Cell wall synthesis inhibition | |
| Anticancer | 12.5 | Apoptosis induction | |
| Anti-inflammatory | 20.0 | Cytokine production inhibition |
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial efficacy of this compound against various bacterial strains. The compound demonstrated significant antibacterial activity with an IC50 value of 15.2 µM against Staphylococcus aureus and Escherichia coli.
- Anticancer Research : In vitro studies have shown that this guanidine derivative can induce apoptosis in human cancer cell lines (e.g., MDA-MB-231 breast cancer cells). The IC50 value for inducing cell death was reported at 12.5 µM, indicating a promising avenue for further anticancer drug development.
- Anti-inflammatory Studies : The compound was tested in RAW 264.7 macrophages for its ability to inhibit lipopolysaccharide (LPS)-induced NO production. Results indicated a significant reduction in NO levels at an IC50 value of 20 µM, highlighting its potential as an anti-inflammatory agent.
Q & A
Q. What synthetic methodologies are recommended for preparing N-(1,3-Benzodioxol-5-ylmethyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine, and what are critical optimization steps?
- Methodology : A two-step approach is often employed: (i) Condensation reaction : React 1,3-benzodioxol-5-ylmethylamine with a pre-functionalized 4,6-dimethylpyrimidin-2-ylguanidine precursor. Heating in acetylacetone with a catalytic amount of acetic acid (473 K, 1 hour) promotes cyclization and substitution, as demonstrated in analogous pyrimidine-guanidine syntheses . (ii) Purification : Recrystallization from ethanol or methanol yields pure product. Key optimizations include controlling reaction temperature to avoid decomposition and using excess acetylacetone to drive the reaction .
- Characterization : Confirm purity via melting point analysis, NMR (e.g., H and C), and high-resolution mass spectrometry (HRMS). For example, H NMR in DMSO-d6 should resolve aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.1–2.5 ppm) .
Q. How can X-ray crystallography be utilized to resolve the molecular structure of this compound, and which software tools are essential for refinement?
- Experimental Design : Grow single crystals via slow evaporation of a saturated ethanolic solution. Collect diffraction data using a Mo-Kα X-ray source (λ = 0.71073 Å).
- Structure Solution : Use direct methods in SHELXS or charge-flipping algorithms in SHELXD for phase determination .
- Refinement : Employ SHELXL for anisotropic displacement parameter refinement. Apply riding models for hydrogen atoms, except for the guanidine NH group, which may require free refinement if electron density is well-resolved .
- Validation : Check geometric parameters (e.g., bond lengths, angles) against similar guanidine derivatives using the Cambridge Structural Database (CSD).
Advanced Research Questions
Q. How can discrepancies in anisotropic displacement parameters during crystallographic refinement be addressed?
- Analysis : Large anisotropic displacement ellipsoids may arise from disorder or thermal motion. Use ORTEP-3 to visualize ellipsoids and identify problematic atoms .
- Mitigation Strategies : (i) Apply ISOR or SIMU restraints in SHELXL to suppress unrealistic thermal motion . (ii) If disorder is present, split the atom into two sites and refine occupancy factors. (iii) Validate adjustments using the R1 and wR2 residuals; ensure values converge below 0.05 and 0.15, respectively .
Q. What experimental strategies are effective for evaluating the compound’s inhibitory effects on GTPase signaling pathways (e.g., RAS/MAPK)?
- In Vitro Assays : (i) GTPase Activity : Use a GTPase-Glo assay to measure inhibition of RAS GTP hydrolysis. Compare IC50 values against positive controls (e.g., ZINC69391 , a known Rac1 inhibitor with IC50 ~10 µM) . (ii) Western Blotting : Quantify phosphorylated ERK/MAPK levels in cancer cell lines (e.g., F3II) after treatment. Normalize to total ERK to assess pathway suppression .
- In Vivo Models : Administer the compound (e.g., 25 mg/kg, intraperitoneal) to BALB/c mice bearing xenografts. Monitor metastatic lung colonization via bioluminescence imaging and histopathology .
Q. How can conflicting bioactivity data from MTT and SRB assays be reconciled when assessing cytotoxicity?
- Root Cause Analysis : MTT measures mitochondrial activity, while SRB quantifies cellular protein content. Discrepancies may arise from compound interference with tetrazolium reduction (e.g., redox activity) .
- Resolution : (i) Validate results with a trypan blue exclusion assay to directly count viable cells. (ii) Pre-treat cells with N-acetylcysteine (NAC) to neutralize reactive oxygen species (ROS), reducing false-positive cytotoxicity .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
